Methyl 6-(2,2,2-trifluoroacetyl)nicotinate
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Overview
Description
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is a chemical compound with the molecular formula C10H8F3NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a methyl group, and the carboxyl group is esterified with methanol The trifluoroacetyl group is attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate typically involves the reaction of 6-methyl nicotinic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity. The esterification process involves the use of methanol as a solvent and a dehydrating agent to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced compounds.
Scientific Research Applications
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(2,2,2-trifluoroacetyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Methyl 2-methyl-6-(trifluoromethyl)nicotinate: A similar compound with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Methyl 6-(2,2,2-trifluoroacetyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoroacetyl group attached to a nicotinic acid derivative. This structural configuration enhances its lipophilicity and reactivity, making it a candidate for various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroacetyl group influences the compound’s binding affinity to enzymes and receptors, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Interaction : It can interact with neurotransmitter receptors, possibly affecting neurotransmission and signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial activity against various pathogens. The presence of the trifluoroacetyl moiety may enhance this effect by altering membrane permeability or inhibiting essential metabolic pathways in bacteria.
- Anticancer Activity : Some studies have indicated that derivatives of nicotinic acid exhibit cytotoxic effects against cancer cell lines. This compound may share this property due to its structural similarities with known anticancer agents.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study demonstrated that related compounds showed effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 62.5 to 78.12 µg/mL . While specific data for this compound is limited, its structural analogs suggest potential efficacy.
-
Cytotoxicity Assays :
- In vitro assays have shown that nicotinic acid derivatives can inhibit the growth of various cancer cell lines. For example, a related compound exhibited a 77% inhibition rate against MCF-7 cells at a concentration of 100 µg/mL . This suggests that this compound could similarly affect cancer cell viability.
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Mechanistic Studies :
- Studies exploring the interaction of similar compounds with biological macromolecules indicate that they may influence cellular pathways related to apoptosis and proliferation. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.
Comparison with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
Methyl Nicotinate | Analgesic properties | Used in topical preparations for muscle pain |
Methyl 2-methyl-6-(trifluoromethyl)nicotinate | Antimicrobial and anticancer effects | Similar structure but different functional group |
Methyl 6-(trifluoroacetyl)nicotinonitrile | Antimicrobial properties | Exhibits significant biological activities |
Properties
Molecular Formula |
C9H6F3NO3 |
---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
methyl 6-(2,2,2-trifluoroacetyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-6(13-4-5)7(14)9(10,11)12/h2-4H,1H3 |
InChI Key |
MIKLOKCJJGGATR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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